molecular formula C9H5N3O2 B12918539 Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Cat. No.: B12918539
M. Wt: 187.15 g/mol
InChI Key: FJTONNXBCGYICR-UHFFFAOYSA-N
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Description

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a cyclobutane ring fused to a pyrido-pyrazine system. The presence of nitrogen atoms in the heterocyclic rings makes it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the heterocyclic rings play a crucial role in its binding to enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) can be compared with other nitrogen-containing heterocyclic compounds such as pyrrolopyrazines and pyridazines. While these compounds share some structural similarities, Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is unique due to its fused cyclobutane ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2,7,9-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol

InChI

InChI=1S/C9H5N3O2/c13-7-5-6(8(7)14)12-9-4(11-5)2-1-3-10-9/h1-3,13-14H

InChI Key

FJTONNXBCGYICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C(=C3N=C2N=C1)O)O

Origin of Product

United States

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